4-Acetyloxy-N-despropyl Ropivacaine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-Acetyloxy-N-despropyl Ropivacaine involves multiple steps, starting with the preparation of the core structure, followed by the introduction of the acetyloxy group. The specific synthetic routes and reaction conditions are proprietary and not widely published. general methods for synthesizing similar compounds involve the use of piperidinecarboxamide derivatives and acylation reactions . Industrial production methods would likely involve optimization of these reactions for scale-up, ensuring high yield and purity.
Chemical Reactions Analysis
4-Acetyloxy-N-despropyl Ropivacaine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetyloxy group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-Acetyloxy-N-despropyl Ropivacaine is primarily used in scientific research, particularly in the field of proteomics. It serves as a biochemical tool for studying protein interactions and functions. Its applications extend to:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in studies involving cellular processes and protein functions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Acetyloxy-N-despropyl Ropivacaine involves its interaction with molecular targets, primarily proteins. It can inhibit or modify the activity of specific proteins, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
4-Acetyloxy-N-despropyl Ropivacaine is similar to other local anesthetics like ropivacaine, bupivacaine, and lidocaine. it is unique due to its specific acetyloxy modification, which may confer distinct biochemical properties. Similar compounds include:
Ropivacaine: A long-acting amide local anesthetic.
Bupivacaine: Known for its prolonged duration of action.
Lidocaine: A commonly used local anesthetic with a rapid onset of action.
This uniqueness makes this compound a valuable tool in research settings, offering potential advantages over its counterparts in specific applications.
Properties
IUPAC Name |
[3,5-dimethyl-4-[[(2S)-piperidine-2-carbonyl]amino]phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-10-8-13(21-12(3)19)9-11(2)15(10)18-16(20)14-6-4-5-7-17-14/h8-9,14,17H,4-7H2,1-3H3,(H,18,20)/t14-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGYZVGXQFIWYLW-AWEZNQCLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C2CCCCN2)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1NC(=O)[C@@H]2CCCCN2)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.